N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-aminobenzamide with tetrahydrofuran-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the transition state of peptide hydrolysis, making it a potent inhibitor of certain enzymes such as proteases . The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide
- N-(4-(5-Methyl-benzothiazol-2-yl)-phenyl)-4-nitro-benzamide
Uniqueness
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}propanamide is unique due to its combination of a tetrahydrofuran ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-14(17)16-11-5-7-13(8-6-11)21(18,19)15-10-12-4-3-9-20-12/h5-8,12,15H,2-4,9-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPJSNASXPDKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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